molecular formula C13H10O2 B177385 2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde CAS No. 14562-10-8

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B177385
CAS RN: 14562-10-8
M. Wt: 198.22 g/mol
InChI Key: IKYDTCFKUJZPPO-UHFFFAOYSA-N
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Description

2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde, also known as 2-Phenylphenol, is a compound that has been widely used in a number of cosmetic and therapeutic formulations . It is generally used as a post-harvest fungicide for citrus fruits . It has a role as an environmental food contaminant and an antifungal agrochemical .


Synthesis Analysis

The synthesis of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde and its derivatives has been a subject of research. For instance, a method for the asymmetric synthesis of a myriad of 2-amino-2’-hydroxy-1,1’-binaphthyl (NOBIN) and 1,1’-binaphthyl-2,2’-diamine (BINAM) derivatives has been reported .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde can be represented by the formula C13H10O3 . The InChI code for this compound is InChI=1S/C13H10O3/c14-12-7-2-1-6-11 (12)9-4-3-5-10 (8-9)13 (15)16/h1-8,14H, (H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde include a molecular weight of 214.22 g/mol . The compound is represented by the molecular formula C13H10O3 .

Scientific Research Applications

  • Thermophysical Property Analysis

    • Field : Physical Chemistry
    • Application : The compound “2-hydroxy-1,1’-biphenyl” is used in the analysis of thermophysical properties .
    • Method : The NIST ThermoData Engine software package is used to generate a collection of critically evaluated thermodynamic property data for this compound .
    • Results : The data includes information about triple point temperature, normal boiling temperature, critical temperature and pressure, phase boundary pressure, density, enthalpy of phase transition, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .
  • Covalent Organic Frameworks (COFs)

    • Field : Material Science
    • Application : A building block containing an aggregation-induced emission (AIE) rotor-active tetraphenylethylene (TPE) moiety, 1,1,2,2-tetrakis(4-formyl-(1,1’-biphenyl))-ethane (TFBE), is used to fabricate dual-pore COFs with kgm topology .
    • Method : The TFBE is condensed with hydrazine or 1,4-diaminobenzene to form the COFs .
    • Results : The resulting COFs possess multiple-pore skeletons and exhibit hierarchical porosity .
  • Biodegradation of Polychlorinated Biphenyls (PCBs)

    • Field : Environmental Science
    • Application : The compound “2-hydroxy-1,1’-biphenyl” is involved in the biodegradation process of PCBs .
    • Method : The first step of degradation is to catalyze the addition of a molecule of oxygen to the 2,3-position of PCBs under the action of biphenyl 2,3-dioxygenase (BphA) to form cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .
    • Results : The cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl is then catalyzed by dehydrogenase (BphB) to generate 2,3-dihydroxychlorobiphenyl .
  • Pharmaceuticals

    • Field : Pharmaceutical Chemistry
    • Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the synthesis of various pharmaceuticals .
    • Method : The compound can be used as a building block in the synthesis of complex molecules through various organic reactions .
    • Results : The resulting pharmaceuticals have various therapeutic effects, depending on the specific structure of the final compound .
  • Pesticides

    • Field : Agricultural Chemistry
    • Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the synthesis of certain pesticides .
    • Method : The compound can be used as a precursor in the synthesis of pesticides through various chemical reactions .
    • Results : The resulting pesticides are used to control pests in agriculture .
  • Dyes and Pigments

    • Field : Industrial Chemistry
    • Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” is used in the production of certain dyes and pigments .
    • Method : The compound can be used as a starting material in the synthesis of dyes and pigments through various chemical reactions .
    • Results : The resulting dyes and pigments are used in various industries, including textiles, plastics, and printing .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” could be used as a building block in the synthesis of complex organic molecules .
    • Method : The compound could be used in various organic reactions, such as condensation reactions, to form larger molecules .
    • Results : The resulting compounds could have various properties and applications, depending on the specific structure of the final compound .
  • Material Science

    • Field : Material Science
    • Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” could potentially be used in the development of new materials .
    • Method : The compound could be incorporated into polymers or other materials to modify their properties .
    • Results : The resulting materials could have improved properties, such as increased strength or thermal stability .
  • Environmental Science

    • Field : Environmental Science
    • Application : “2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde” could potentially be used in environmental remediation .
    • Method : The compound could be used to bind to and neutralize harmful substances in the environment .
    • Results : The resulting process could help to reduce pollution and protect the environment .

Safety And Hazards

2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde, also known as 2-Phenylphenol, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, the development of responsive macrocycles has promoted the prosperous growth of host-guest chemistry . This could potentially open up new avenues for the use of 2-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde in various applications.

properties

IUPAC Name

2-hydroxy-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYDTCFKUJZPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443706
Record name 2-FORMYL-6-PHENYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

CAS RN

14562-10-8
Record name 2-FORMYL-6-PHENYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an agitated solution of 2-hydroxy-3-(2′-methylphenyl)benzaldehyde (0.030 g, 0.14 mmol) in EtOH (0.80 mL) was added 1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride (0.033 g, 0.10 mmol) and sodium bisulfite (0.03 g) in water (0.20 mL). The solution was heated to 60° C. and agitated over 18 hours. The solution was cooled to room temperature, the tan precipitate was isolated by filtration and washed with water and ethyl acetate to provide the title compound (0.043 g, 89%) MS(ES) m/z 445 [M−H].
Quantity
0.03 g
Type
reactant
Reaction Step One
Name
1,2-diamino-8-hydroxy-naphthalene-4-sulfonic acid dihydrochloride
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step One
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Quantity
0.8 mL
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solvent
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Quantity
0.2 mL
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solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

Triethylamine (20.2 g, 27.8 mL, 0.20 mol, 2.0 equiv) was added to a solution of 2-phenylphenol (13) (17.0 g, 0.10 mol, 1.0 equiv) in THF (200 mL) followed by solid magnesium chloride (14.3 g, 0.15 mol, 1.5 equiv). The reaction temperature increased from 23 to 40° C. over ˜10 min. The reaction mixture was stirred an additional 10 min during which time a light tan suspension formed. Paraformaldehyde (15.0 g, 0.5 mol, 5.0 equiv) was added and the mixture heated to reflux with formation of a yellow suspension. The mixture was refluxed for 2.5 hr, allowed to slowly cool to room temperature and stirred overnight. The mixture was diluted with EtOAc and 1N HCl (300 mL) with mild cooling to keep the reaction temperature at <25° C. The mixture was transferred to a separatory funnel and shaken with an additional 1N HCl (200 mL). The organic phase was washed with brine (300 mL), dried over Na2SO4, filtered and the solution concentrated under reduced pressure giving a yellow oil that partially crystallized. The oily crystalline material was pumped on high vacuum for 1 hr to give 20.6 g (104%) of crude 14 that was used without further purification.
Quantity
27.8 mL
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reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
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Quantity
14.3 g
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reactant
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15 g
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reactant
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0 (± 1) mol
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solvent
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Quantity
300 mL
Type
solvent
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Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2-hydroxy-3-phenylbenzyl alcohol (2.00 g, 10 mmol) in dioxane (100 ml) was added 2,3- dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 11 ml) at room temperature. The reaction mixture immediately became a black solution. This solution was stirred at room temperature for 2 hours and further heated under refluxing for 2 hours. The solvent was removed under reduced pressure to obtain deep-black oily residue. This was subjected to silica gel column chromatography (eluent; hexane:ethyl acetate=4:1) to obtain 1.63 g (82%) of 3-phenylsalicylaldehyde as a light yellow oil.
Name
2-hydroxy-3-phenylbenzyl alcohol
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
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reactant
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Quantity
100 mL
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Synthesis routes and methods V

Procedure details

To 100.6 mmol of 2-phenyl phenol in 40 ml of tetrahydrofuran was added dropwise a 3-molar methylmagnesium bromide solution (36.7 ml; 110 mmol) in diethyl ether. After two hours of stirring at room temperature, gas evolution ceased. About 90% of the solvent were removed in vacuo and toluene (250 ml), triethylamine (20 ml), and paraformaldehyde (7.55 g; 251 mmol) were added. The mixture was heated to 88° C. and held at this temperature for two hours. After cooling down to room temperature, the yellow solution was introduced into cold hydrochloric acid (1M, 250 ml). The organic phase was separated and dried over sodium sulphate. After removal of the solvent in vacuo, 3-phenyl salicylaldehyde was recrystallized from ethanol at −20° C. Yield: 71%.
Quantity
100.6 mmol
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reactant
Reaction Step One
Quantity
36.7 mL
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reactant
Reaction Step One
Quantity
40 mL
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solvent
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0 (± 1) mol
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solvent
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[Compound]
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solvent
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0 (± 1) mol
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7.55 g
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reactant
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20 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
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2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde
Reactant of Route 6
2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde

Citations

For This Compound
11
Citations
J Ivanova, M Abdoli, A Nocentini… - Journal of Enzyme …, 2023 - Taylor & Francis
A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with …
Number of citations: 11 www.tandfonline.com
MV Escárcega‐Bobadilla, G Salassa… - … A European Journal, 2012 - Wiley Online Library
Supramolecular chirality effects have been achieved both for ditopic and monotopic substrates by using a programmable bis‐salphen scaffold that incorporates either two or three Zn …
MMG Antonisse, BHM Snellink-Ruël, AC Ion… - Journal of the …, 1999 - pubs.rsc.org
Several anion receptors have been synthesized based on the uranyl salophene moiety. The binding selectivity of the receptors can be influenced by substituents near the uranyl binding …
Number of citations: 46 pubs.rsc.org
NN He, JA Wang, D Huang, XL Sun, F Ding… - Chemical and …, 2023 - jstage.jst.go.jp
Four new magnolol derivatives were synthesized and evaluated for their in vitro anti-cancer properties. Among these, compound 3 showed the most potent cytotoxic activity against the …
Number of citations: 4 www.jstage.jst.go.jp
DW Wan, Z Chen, YS Gao, Q Shen… - Journal of Polymer …, 2013 - Wiley Online Library
A series of [O − N(H)X]TiCl 3 complexes derived from (arylamino)methylene phenol are prepared. The molecular structures of the complexes are characterized by 1 H NMR, 13 C NMR, …
Number of citations: 18 onlinelibrary.wiley.com
MA Minier, SJ Lippard - Dalton Transactions, 2015 - pubs.rsc.org
A series of asymmetrically carboxylate-bridged diiron(II) complexes featuring fluorine atoms as NMR spectroscopic probes, [Fe2(PIM)(Ar4F-PhCO2)2] (10), [Fe2(F2PIM)(ArTolCO2)2] (11…
Number of citations: 5 pubs.rsc.org
L Leoni - 2019 - iris.uniroma1.it
Il progetto di ricerca portato avanti nei tre anni di dottorato si colloca nell'ambito della Chimica Supramolecolare, disciplina che riguarda lo studio delle interazioni deboli che portano …
Number of citations: 2 iris.uniroma1.it
GA Zelada‐Guillén… - Advanced Materials …, 2018 - Wiley Online Library
The currently limited comprehension of hierarchical control over out‐of‐equilibrium (dynamic) self‐assembly processes in nanoscience and nanotechnology has limited the exploitation …
Number of citations: 10 onlinelibrary.wiley.com
A Dalla Cort, M Bruschini - iris.uniroma1.it
This chapter is not meant to be a comprehensive digest on the question of molecular machines, but rather aims to give to the reader a general overview on the approaches followed to …
Number of citations: 3 iris.uniroma1.it
G Fusi - 2022 - irinsubria.uninsubria.it
The thesis is divided into two main sections. The first part focuses on the synthesis of new iron complexes containing chiral 1, 1’-binaphthyl-based cyclopentadienone ligands and on the …
Number of citations: 0 irinsubria.uninsubria.it

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